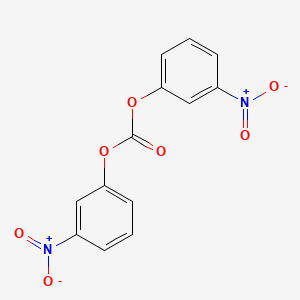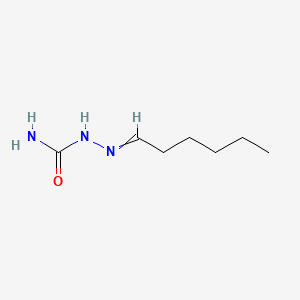
2-Hexylidenehydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylidenehydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylidenehydrazine-1-carboxamide typically involves the condensation reaction between a suitable aldehyde or ketone and hydrazine. One common method is the reaction of hexanal with hydrazine hydrate under acidic or basic conditions. The reaction can be carried out in an organic solvent such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexylidenehydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized hydrazones.
Wissenschaftliche Forschungsanwendungen
2-Hexylidenehydrazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals. Its ability to form stable complexes with metals makes it useful in material science and catalysis.
Wirkmechanismus
The mechanism of action of 2-Hexylidenehydrazine-1-carboxamide involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzylidenehydrazine-1-carbothioamide: This compound is similar in structure but contains a methoxy group and a carbothioamide moiety.
2-(5-Chloro-2-hydroxy-3-iodobenzylidene)hydrazine-1-carboxamide: This compound has additional chloro, hydroxy, and iodo substituents, making it more complex.
Uniqueness
2-Hexylidenehydrazine-1-carboxamide is unique due to its specific hexylidene group, which imparts distinct chemical and physical properties. Its relatively simple structure compared to more substituted hydrazones makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
6033-78-9 |
|---|---|
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(hexylideneamino)urea |
InChI |
InChI=1S/C7H15N3O/c1-2-3-4-5-6-9-10-7(8)11/h6H,2-5H2,1H3,(H3,8,10,11) |
InChI-Schlüssel |
AAHAONYXAHMBPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




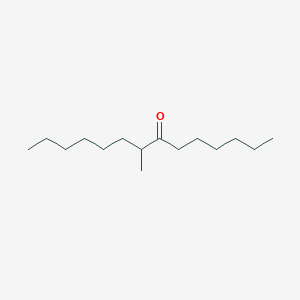
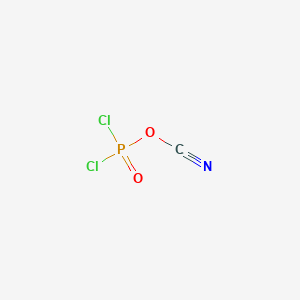

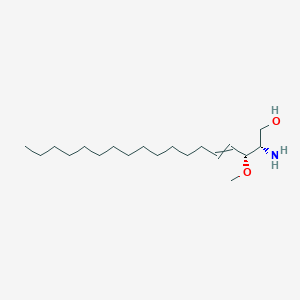
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)

![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)

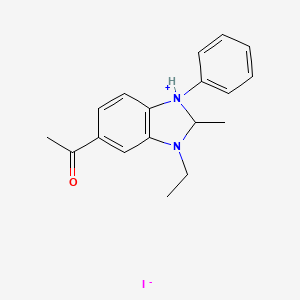
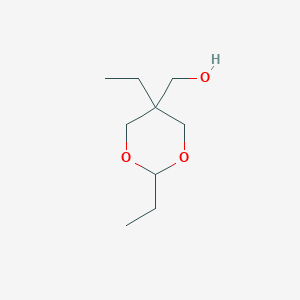
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
